N-((5-(butylthio)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-(butylthio)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C21H23ClN4O2S and its molecular weight is 430.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The chemical compound N-((5-(butylthio)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide, and its derivatives, have been subjects of various synthetic and characterization studies. For instance, Desai et al. (2013) reported the synthesis and antimicrobial screening of a series of compounds including N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, which were elucidated by spectra such as IR, 1H NMR, 13C NMR, and mass spectra. These compounds were screened for antibacterial activity against both Gram-positive and Gram-negative bacteria and for their inhibitory action against three strains of fungi, demonstrating their potential therapeutic intervention for microbial diseases (Desai, Rajpara, & Joshi, 2013).
Antimicrobial Activity
The antimicrobial activity of triazole derivatives has been a significant area of research. Bekircan et al. (2015) synthesized compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigated their lipase and α-glucosidase inhibition. Some of these compounds displayed notable anti-lipase activity and anti-α-glucosidase activity, suggesting potential applications in the treatment of related metabolic disorders (Bekircan, Ülker, & Menteşe, 2015).
Structure-Affinity Relationship
Research on structure-affinity relationships in derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, which share a structural resemblance with the given compound, has provided insights into the binding profile at dopamine D4 and other receptors. Such studies are pivotal in understanding the molecular basis of receptor-ligand interactions and in the design of receptor-specific drugs (Perrone, Berardi, Colabufo, Leopoldo, & Tortorella, 2000).
Optical and Thermal Studies
The optical and thermal properties of triazole derivatives, such as N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, have been characterized, providing valuable information on the stability and electronic properties of these compounds. Such studies are essential for the development of materials with potential applications in various industries (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020).
Molecular Docking and Biological Activity
Molecular docking studies on benzimidazole derivatives bearing a 1,2,4-triazole moiety have elucidated their mechanism of anti-cancer properties and highlighted the significance of tautomeric properties and conformations in their biological activity. Such studies contribute to the rational design of anticancer agents with improved efficacy (Karayel, 2021).
Mechanism of Action
Target of action
Compounds containing the 1,2,4-triazole moiety are known to have a wide range of biological activities. They are often used in medicinal chemistry as building blocks for drug discovery .
Mode of action
The mode of action of a compound depends on its structure and the functional groups it contains. For instance, the 1,2,4-triazole ring is a versatile scaffold that is found in a number of therapeutic agents. It can interact with biological targets through various types of bonding interactions .
Biochemical pathways
The specific biochemical pathways affected by this compound would depend on its exact targets. As mentioned, 1,2,4-triazole derivatives have been found to exhibit a variety of biological activities, suggesting that they may interact with multiple targets and pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), are influenced by its chemical structure. For instance, the presence of functional groups such as the 1,2,4-triazole ring could potentially affect these properties .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of 1,2,4-triazole derivatives, the effects could potentially be quite varied .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. The specific effects would depend on the compound’s chemical properties .
Properties
IUPAC Name |
N-[[5-butylsulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2S/c1-3-4-13-29-21-25-24-19(26(21)18-8-6-5-7-17(18)22)14-23-20(27)15-9-11-16(28-2)12-10-15/h5-12H,3-4,13-14H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTFIFJCVWYCNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=CC=C2Cl)CNC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.